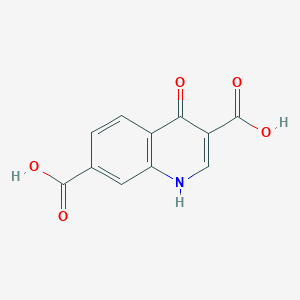

4-oxo-1H-quinoline-3,7-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-3,7-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-9-6-2-1-5(10(14)15)3-8(6)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHSVJRXHWXBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00316815 | |

| Record name | 4-oxo-1H-quinoline-3,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63463-25-2 | |

| Record name | NSC307157 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxo-1H-quinoline-3,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Oxo 1h Quinoline 3,7 Dicarboxylic Acid and Its Derivatives

Elucidating Classical and Modified Synthetic Pathways

Classical methods for quinoline (B57606) synthesis have been the bedrock for accessing 4-oxoquinoline structures for over a century. These reactions, often named after their discoverers, typically involve the condensation of aniline-based precursors followed by a cyclization step to form the bicyclic quinoline ring.

Cyclocondensation Reactions in Quinoline Ring Formation

Cyclocondensation reactions are a cornerstone of quinoline synthesis, involving the formation of the heterocyclic ring through the joining of two or more molecules with the elimination of a small molecule like water or ethanol.

One of the most fundamental approaches is the Gould-Jacobs reaction , which synthesizes 4-hydroxyquinolines (which exist predominantly in the 4-oxo tautomeric form) from an aniline (B41778) and an ethoxymethylenemalonate derivative. wikipedia.orgablelab.eumdpi.com The process begins with a nucleophilic substitution of the ethoxy group on the malonate derivative by the aniline nitrogen, followed by a thermally induced intramolecular cyclization. wikipedia.orgablelab.eu The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.orgmdpi.com

Another classical method is the Camps cyclization , which involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.com Depending on the substrate and reaction conditions, this reaction can yield either quinolin-4-ones or quinolin-2-ones. mdpi.com For the synthesis of 4-oxoquinolines, the mechanism proceeds via an intramolecular aldol-type condensation. mdpi.com

The Niementowski reaction is another historical method where anthranilic acid is condensed with ketones or aldehydes to form 4-hydroxyquinolines. nih.gov While historically significant, its application to pyrazoloquinoline synthesis has been explored, demonstrating the versatility of using anthranilic acid derivatives as precursors. nih.gov

Pfitzinger Reaction Derivatives for 4-Oxoquinoline Carboxylic Acids

The Pfitzinger reaction provides a direct and convenient route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.comresearchgate.net This reaction has proven highly effective for preparing a wide array of substituted quinoline-4-carboxylic acids. ijsr.netnih.gov

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with a ketone or aldehyde to form an imine, which tautomerizes to an enamine. wikipedia.org The enamine subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org The Pfitzinger reaction is versatile, and various substituted isatins and carbonyl compounds can be employed to generate a library of quinoline derivatives. nih.gov For instance, the reaction of 5-substituted isatins with specific propiophenones has been used to generate C3-methylated quinoline-4-carboxylic acids. nih.gov

Modifications of the Pfitzinger reaction have been developed to improve yields and expand its scope. One such modification uses enaminones as a substitute for 1,3-dicarbonyl compounds, providing a simple, one-pot synthesis of quinoline-4-carboxylic acids. researchgate.net

Table 1: Comparison of Classical Quinoline Syntheses

| Reaction Name | Key Reactants | Key Product Feature | Reference |

|---|---|---|---|

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-Oxoquinoline-3-carboxylate ester | wikipedia.orgmdpi.com |

| Pfitzinger Reaction | Isatin, Carbonyl compound (with α-methylene) | Quinoline-4-carboxylic acid | wikipedia.orgjocpr.com |

| Camps Cyclization | N-(2-Acylaryl)amide | 4-Oxoquinoline | mdpi.com |

| Niementowski Reaction | Anthranilic acid, Ketone/Aldehyde | 4-Hydroxyquinoline (B1666331) | nih.gov |

Adaptations of Gould-Jacobs and Related Reactions

The Gould-Jacobs reaction remains one of the most important methods for synthesizing the 4-oxo-quinoline-3-carboxylic acid framework. mdpi.com The initial product, an ethyl ester, can be readily hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, and subsequent decarboxylation can occur with heating if desired. wikipedia.org This methodology is foundational for the synthesis of many commercial quinolone antibiotics. mdpi.com

The regioselectivity of the Gould-Jacobs reaction is a critical consideration, as cyclization can occur at either ortho position of an asymmetrically substituted aniline, potentially leading to a mixture of products. mdpi.com The reaction conditions, particularly temperature, are crucial; the intramolecular cyclization step often requires high temperatures to proceed efficiently. ablelab.eu However, excessively high temperatures or prolonged reaction times can lead to degradation and reduced yields. ablelab.eu

To address the often harsh conditions of the classical Gould-Jacobs reaction, which traditionally involved refluxing for several hours in high-boiling solvents like diphenyl ether, microwave-assisted approaches have been developed. ablelab.euresearchgate.net Microwave heating can dramatically reduce reaction times and improve yields by allowing for rapid heating to temperatures above the solvent's boiling point. ablelab.euresearchgate.net

Exploring Modern and Sustainable Synthesis Strategies

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These modern strategies often employ metal catalysis and adhere to the principles of green chemistry to overcome the limitations of classical approaches.

Metal-Catalyzed Coupling Reactions in Quinoline Assembly

Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex heterocyclic systems like quinolines. These methods offer mild reaction conditions and high functional group tolerance.

One novel approach involves a rhodium(II)-catalyzed reaction between indoles and halodiazoacetates. beilstein-journals.org The proposed mechanism involves cyclopropanation across the C2-C3 double bond of the indole, followed by a ring-expansion of the transient cyclopropane (B1198618) intermediate and elimination to form the quinoline-3-carboxylate structure. beilstein-journals.org

Copper-catalyzed reactions have also been utilized for quinoline synthesis. For example, the copper(I)-catalyzed cyclization of anilines with alkynes provides a divergent route to quinolones. nih.gov Furthermore, sequential palladium and copper-catalyzed reactions, such as a Chan-Lam C-N coupling followed by a palladium-catalyzed intramolecular aminocarbonylation, have been developed to access related heterocyclic systems, showcasing the power of combining different catalytic cycles. beilstein-journals.org Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids are also an attractive area of research for forming C-C bonds, which is relevant for building substituted quinoline frameworks. rsc.org

Green Chemistry Approaches in Synthesis Optimization

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. In the context of quinoline synthesis, this has led to the development of more sustainable protocols.

Microwave-assisted synthesis, as mentioned for the Gould-Jacobs reaction, is a prime example of a green chemistry approach. researchgate.net It significantly shortens reaction times from hours to minutes and can enhance yields, often under solvent-free conditions. ablelab.euresearchgate.net

Another green strategy involves the use of water as a reaction solvent. A three-component Doebner-type reaction of a substituted aniline, an aldehyde, and pyruvic acid in water using a catalyst like Ytterbium perfluorooctanoate has been shown to produce quinoline-4-carboxylic acids in good yields. researchgate.net Similarly, cascade Pfitzinger reactions have been successfully performed in aqueous sodium or potassium hydroxide, avoiding the need for organic solvents. researchgate.net These aqueous methods not only reduce the environmental impact but can also simplify product workup. The development of efficient, scalable, and environmentally friendly methodologies is crucial for the large-scale production of 4-oxo-1H-quinoline-3,7-dicarboxylic acid and its derivatives for various applications. researchgate.net

Table 2: Modern and Sustainable Synthesis Approaches

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Rh(II)-Catalyzed Ring Expansion | Reaction of indoles with halodiazoacetates. | Mild, efficient method for quinoline-3-carboxylates. | beilstein-journals.org |

| Microwave-Assisted Gould-Jacobs | Use of microwave irradiation to accelerate the classical reaction. | Drastically reduced reaction times, improved yields, solvent-free options. | ablelab.euresearchgate.net |

| Aqueous Three-Component Reaction | Doebner-type reaction in water using a catalyst. | Environmentally benign solvent, good yields. | researchgate.net |

| Aqueous Pfitzinger Reaction | Using aqueous base instead of organic solvents. | Green solvent, simplified protocol. | researchgate.net |

Flow Chemistry and Continuous Processing for Production

The transition from traditional batch synthesis to flow chemistry and continuous processing represents a significant advancement in the production of quinolone derivatives. While specific documentation on the continuous synthesis of this compound is not widespread, the principles and advantages observed for related quinolone structures are directly applicable. Continuous processing offers enhanced control over reaction parameters, leading to improved yield, purity, and safety, particularly for large-scale commercial production. google.com

In a continuous setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This method allows for precise control over temperature, pressure, and reaction time. For instance, processes for quinolone derivatives have been developed that operate over a wide temperature range, from -70 to 150°C, with reaction times varying from minutes to hours. google.com The use of an aprotic solvent like toluene (B28343) or dimethylformamide, followed by the introduction of a protic solvent such as water or methanol (B129727) to induce crystallization, is a common strategy that can be adapted to a flow system. google.com This approach minimizes handling of hazardous materials and allows for integrated, real-time monitoring and purification steps like crystallization or extraction. google.com

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | High surface-area-to-volume ratio; superior heat exchange. |

| Safety | Larger volumes of hazardous materials handled at once. | Small reaction volumes at any given time; improved containment. |

| Scalability | Complex; often requires re-optimization of conditions. | Simpler; achieved by running the system for a longer duration ("scaling out"). google.com |

| Reaction Control | Less precise control over mixing and temperature gradients. | Precise control over stoichiometry, residence time, and temperature. google.com |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. |

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is an achiral molecule, many of its biologically active derivatives are chiral, possessing one or more stereocenters. The synthesis and separation of these stereoisomers are critical.

Stereoselective Synthesis aims to directly produce a single enantiomer, thereby avoiding the waste associated with separating a racemic mixture. wikipedia.org This can be achieved using chiral catalysts or chiral starting materials in reactions like the Povarov reaction or asymmetric cyclizations. nih.gov

Chiral Resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Given that many synthetic routes produce racemic products, resolution is a crucial technique. For chiral derivatives of this compound, the presence of the carboxylic acid group provides a convenient handle for classical resolution. libretexts.org

The most common method is the formation of diastereomeric salts. wikipedia.org The racemic carboxylic acid is treated with an enantiomerically pure chiral base. libretexts.orglibretexts.org The resulting products are diastereomers, which possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.orglibretexts.org After separation, the chiral base is removed by treatment with an acid, yielding the pure enantiomers of the quinoline carboxylic acid derivative. wikipedia.orglibretexts.org Chiral column chromatography is another powerful technique, where the racemic mixture is passed through a stationary phase that is itself chiral, leading to differential retention and separation of the enantiomers. tcichemicals.com

| Chiral Agent Type | Examples | Principle of Separation |

|---|---|---|

| Chiral Bases | Brucine, Strychnine, Quinine, (R)-1-Phenylethanamine, (+)-Cinchotoxine. wikipedia.orglibretexts.orglibretexts.org | Formation of diastereomeric salts with different solubilities for separation by crystallization. libretexts.org |

| Chiral Alcohols | (-)-Menthol, (S)-Mandelic acid. wikipedia.orgtcichemicals.com | Formation of diastereomeric esters which can be separated by chromatography or crystallization. wikipedia.orgtcichemicals.com |

| Chiral Auxiliaries | (1S,2R,4R)-(–)-2,10-Camphorsultam. tcichemicals.com | Covalent bonding to the carboxylic acid to form diastereomers separable by HPLC. tcichemicals.com |

Mechanistic Investigations of Key Synthetic Transformations

The formation of the 4-quinolone core is central to the synthesis of this compound and its derivatives. Several named reactions are employed, with the Gould-Jacobs and Doebner reactions being particularly relevant.

The Gould-Jacobs reaction typically involves the reaction of an aniline with an ethoxymethylenemalonic ester or a similar derivative, followed by thermal cyclization and subsequent hydrolysis to yield the 4-hydroxyquinoline-3-carboxylic acid, which exists in tautomeric equilibrium with the 4-oxo form. researchgate.net

The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. nih.gov The mechanism is believed to proceed through several key steps:

Imine Formation: The aniline and aldehyde react to form an imine (a Schiff base). nih.gov

Addition of Pyruvic Acid: The enol or enolate of pyruvic acid adds to the imine. nih.gov

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form a dihydroquinoline intermediate. nih.gov

Oxidation: The dihydroquinoline is then oxidized to the final aromatic quinoline product. Mechanistic studies suggest this oxidation can occur via a hydrogen transfer reaction where the dihydroquinoline intermediate is oxidized by another molecule of the imine, which is in turn reduced. nih.gov

Understanding these mechanisms is crucial for optimizing reaction conditions and extending the methodology to a wider range of substituted anilines and aldehydes to generate diverse libraries of quinoline derivatives. nih.govnih.gov

Scalability and Process Development in Academic Synthesis

Scaling up a synthesis from the milligram-scale of academic discovery to the gram- or kilogram-scale needed for further study presents numerous challenges. For this compound and its derivatives, process development focuses on creating a robust, cost-effective, and safe procedure.

Key considerations for scalability include:

Reagent Selection: Commercially available, inexpensive, and less hazardous starting materials are preferred. For example, many large-scale syntheses of quinolones start from substituted anilines. researchgate.netnih.gov

Solvent Choice: Solvents must be chosen based on reaction performance, cost, safety (flash point, toxicity), and ease of removal and recovery. Aprotic solvents like acetonitrile (B52724) or dimethylformamide are common, but their replacement with greener alternatives is a modern consideration. google.comgoogle.com

Reaction Conditions: Lab-scale heating with an oil bath is replaced by jacketed reactors with better temperature control. Reaction times and temperatures are optimized to maximize throughput and minimize side-product formation. google.com For example, refluxing for several hours is a common step, which must be managed efficiently on a larger scale. chemicalbook.com

Purification: While lab syntheses often rely on column chromatography, this method is expensive and cumbersome at scale. Scalable syntheses prioritize purification by crystallization or recrystallization, which is more economical and efficient for large quantities. google.comchemicalbook.com The final product is often isolated by filtration after adjusting the pH to induce precipitation. chemicalbook.com

| Parameter | Lab-Scale Synthesis (mg to g) | Scaled-Up Synthesis (g to kg) |

|---|---|---|

| Starting Materials | Specialty reagents, less focus on cost. | Cost-effective, readily available industrial chemicals. google.com |

| Heating/Cooling | Heating mantles, oil baths, ice baths. | Jacketed reactors with automated temperature control. google.com |

| Purification | Column chromatography is common. | Crystallization/recrystallization is preferred. google.comchemicalbook.com |

| Isolation | Filtration of small precipitates, rotary evaporation. | Large-scale filtration (e.g., Nutsche filter), vacuum ovens. chemicalbook.com |

| Process Control | Manual monitoring and addition of reagents. | Automated process control, in-situ monitoring. |

Chemical Reactivity and Comprehensive Derivatization Studies

Functional Group Transformations of the Carboxylic Acid Moieties

The carboxylic acid groups are primary targets for derivatization, enabling the introduction of diverse functional groups and the extension of the molecular framework.

The conversion of the carboxylic acid groups into esters and amides is a fundamental strategy for creating varied derivatives.

Esterification: The synthesis of esters from quinoline (B57606) carboxylic acids can be achieved through several methods. While standard Fischer-Speier esterification conditions can be low-yielding for some quinoline analogues, alternative methods have proven successful. nih.gov One effective approach involves the use of TMS-diazomethane. nih.gov Another method is the generation of a cesium salt of the carboxylic acid, followed by reaction with an alkyl halide, such as methyl iodide. nih.gov For related quinoline structures, the conversion to an ethyl ester has been accomplished through a multi-step synthesis that ultimately involves a ring-closing reaction with potassium t-butoxide to yield the final esterified product. google.com

Amidation: The formation of amides from the carboxylic acid moieties introduces key structural diversity. A common method involves first activating the carboxylic acid by converting it to an acid chloride, typically using thionyl chloride. sid.ir This activated intermediate can then readily react with primary or secondary amines, including amino acids like glycine (B1666218) and D-glutamic acid, to yield the corresponding amides. sid.ir Direct amidation of carboxylic acids without prior activation is also possible using specific catalytic systems. For instance, titanium tetrafluoride (TiF4) has been shown to catalyze the direct amidation of various carboxylic acids with both alkyl and aryl amines in good yields. rsc.org Additionally, specialized coupling agents can facilitate this transformation under mild conditions. researchgate.netsemanticscholar.org

Table 1: Selected Methods for Esterification and Amidation of Quinoline Carboxylic Acids

| Transformation | Reagent(s) | Conditions | Product Type |

|---|---|---|---|

| Esterification | TMS-diazomethane | - | Methyl Ester |

Decarboxylation, or the removal of a carboxyl group, is a significant reaction pathway for quinoline carboxylic acids, particularly at the 4-position, though it can sometimes be an unwanted side reaction during other transformations like ester hydrolysis. nih.govresearchgate.net The thermal decarboxylation of related heterocyclic carboxylic acids, such as pyridinecarboxylic acids, is a well-known process. researchgate.net

The mechanism of decarboxylation for these types of heteroaromatic carboxylic acids often follows a Hammick-type mechanism. researchgate.netresearchgate.net This pathway involves the formation of a zwitterionic intermediate, which then loses carbon dioxide to form an ylide. This ylide is subsequently protonated to yield the decarboxylated product. The rate of decarboxylation is highly dependent on pH. Studies on related compounds have shown that the protonated acid and the zwitterion readily decarboxylate, while the corresponding anion (carboxylate) is generally stable to decarboxylation. rsc.org

Anhydride (B1165640) Formation: The two carboxylic acid groups on the 4-oxo-1H-quinoline-3,7-dicarboxylic acid scaffold can be converted into anhydrides, either intramolecularly or intermolecularly. A general method for synthesizing anhydrides involves the reaction of a carboxylic acid with an acid chloride. libretexts.org Therefore, converting one of the carboxyl groups to an acid chloride and reacting it with another molecule of the dicarboxylic acid could produce a symmetric anhydride. Alternatively, dicarboxylic acids can sometimes form cyclic anhydrides upon gentle heating, although the distance between the C-3 and C-7 carboxyl groups in this specific molecule makes intramolecular cyclization unlikely. libretexts.org A more plausible route to a cyclic derivative would be through the formation of a mixed anhydride, for example, by reacting the dicarboxylic acid with acetic anhydride. researchgate.net

Imide Formation: Imides are typically synthesized through the condensation of a dicarboxylic acid or its corresponding anhydride with a primary amine or ammonia, usually with heating to eliminate water. nih.gov Given the structure of this compound, it could potentially form a polymeric imide upon reaction with a diamine or an N-substituted imide with a primary amine under dehydrating conditions. The reaction proceeds via the formation of an intermediate amic acid, which then cyclizes to the imide. This reaction pathway provides a route to connect quinoline units or to introduce new functionalized side chains.

Modifications and Reactions at the Quinoline Nitrogen (N-1)

The hydrogen atom on the N-1 nitrogen can be substituted through various alkylation and arylation reactions. These reactions are typically performed on the corresponding quinolone-3-carboxylate ester to avoid competing reactions at the carboxylic acid sites. researchgate.net

Common strategies include reaction with electrophiles such as allyl chloride, benzyl (B1604629) chloride, or p-fluoronitrobenzene in the presence of a base. researchgate.net This allows for the introduction of a range of substituents at the N-1 position. For example, N-isopropyl derivatives have been synthesized by starting with N-isopropylaniline and constructing the quinolone ring system around it, which avoids a separate N-alkylation step. researchgate.net More advanced methods include boronic acid-catalyzed reductive N-alkylation, which provides a pathway for attaching alkyl groups derived from aldehydes. acs.org

Table 2: Reagents for N-Alkylation and N-Arylation of 4-Oxoquinolines

| Reaction Type | Reagent(s) | Conditions | N-1 Substituent |

|---|---|---|---|

| N-Alkylation | Allyl Chloride | Base | Allyl |

| N-Alkylation | Benzyl Chloride | Base | Benzyl |

| N-Alkylation | 2-Fluoroethyl species | - | 2-Fluoroethyl |

| N-Arylation | p-Fluoronitrobenzene | Base | p-Nitrophenyl |

| N-Alkylation | Aldehyde, Hantzsch Ester | Boronic Acid Catalyst | Alkyl |

The N-1 nitrogen, often in concert with a substituent at the C-2 or C-8 position, can participate in cyclization reactions to form new heterocyclic rings fused to the quinoline core. These reactions create complex, polycyclic systems. For instance, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo a cyclocondensation reaction with 1,2-diketones. researchgate.net In this process, the N-1 atom and the amino group at C-8 become part of a newly formed pyrido[2,3-f]quinoxaline (B14061820) ring system. researchgate.net Similarly, the synthesis of 1H-pyrazolo[3,4-b]quinolines can be achieved through reactions that fuse a pyrazole (B372694) ring onto the quinoline scaffold, involving the quinoline nitrogen in the final heterocyclic structure. nih.gov These intramolecular and intermolecular cyclizations are powerful tools for building molecular complexity based on the quinoline framework.

Reactivity and Tautomerism of the 4-Oxo Group

The 4-oxo group is a key site of reactivity within the molecule, participating in tautomeric equilibria and various reduction and oxidation reactions.

Like many carbonyl compounds with an α-hydrogen, this compound can exist in equilibrium with its enol tautomer, 4-hydroxy-1H-quinoline-3,7-dicarboxylic acid. pressbooks.publibretexts.org This process, known as keto-enol tautomerism, involves the interconversion of the keto and enol forms, typically catalyzed by acid or base. pressbooks.pubmasterorganicchemistry.com

The equilibrium generally favors the keto form due to the greater stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. pressbooks.pub However, the enol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com In the case of 4-oxoquinolines, the enol form can benefit from aromatic stabilization within the heterocyclic ring. The presence of a nearby hydroxyl or other hydrogen-bonding group can further stabilize the enol tautomer. masterorganicchemistry.com

The mechanism for this transformation involves distinct pathways under acidic and basic conditions.

Acid-catalyzed tautomerism begins with the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen by a weak base (like water) to form the enol. pressbooks.pubyoutube.com

Base-catalyzed tautomerism involves the deprotonation of the α-hydrogen by a base to form a resonance-stabilized enolate ion. Subsequent protonation of the oxygen atom in the enolate yields the enol. pressbooks.pubyoutube.com

While the keto form typically predominates, the reactive nature of the enol makes it crucial for many reactions of carbonyl compounds. pressbooks.pub

The carbonyl group at the C-4 position can undergo reduction to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. libretexts.org The reaction with sodium borohydride is typically carried out in an aqueous or alcoholic solution. youtube.com For instance, the reduction of a ketone with NaBH₄ in water followed by heating can yield a secondary alcohol. youtube.com The general mechanism involves the nucleophilic addition of the hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org Biocatalytic reductions using organisms like Daucus carota (carrots) have also been explored for the enantioselective reduction of cyclic amino-ketones, offering an environmentally friendly alternative. organic-chemistry.org

Conversely, oxidation of the corresponding 4-hydroxyquinoline (B1666331) derivative would regenerate the 4-oxoquinoline structure. However, oxidation of a ketone like the 4-oxo group is generally difficult as it would necessitate the breaking of a carbon-carbon bond, which has a high activation energy. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Quinoline Ring

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. The electron-withdrawing nature of the 4-oxo group and the two carboxylic acid groups deactivates the ring towards electrophilic attack. Conversely, these groups activate the ring for nucleophilic aromatic substitution (SNAᵣ).

In related quinolone systems, nucleophilic aromatic substitution is a key reaction. For example, a fluorine atom at the C-7 position can be displaced by a nucleophile. nih.gov This type of reaction, often an addition-elimination process, is facilitated by the presence of activating groups like a nitro group at a neighboring position. nih.gov For instance, the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with β-alanine proceeds via a regiospecific nucleophilic aromatic substitution where the amino group of β-alanine displaces the chlorine at C-7. nih.gov

Annulation and Fused Heterocyclic System Formation

The this compound scaffold is a versatile starting material for the synthesis of fused heterocyclic systems. These reactions, known as annulation, involve the construction of a new ring fused to the existing quinoline core. Such fused systems are of significant interest in medicinal chemistry. nih.govnih.govfrontiersin.org

The synthesis of fused heterocyclic systems often involves the strategic use of functional groups on the quinoline ring to build new rings.

Pyrrolo-fused systems: The construction of pyrrole (B145914) rings fused to the quinoline nucleus has been achieved through various synthetic strategies. nih.govfrontiersin.org One approach involves the reaction of deprotonated malonic esters with a 7-chloro-8-nitro-4-oxoquinoline-3-carboxylate to form a 2,6-dioxotetrahydro-1H-pyrrolo[3,2-h]quinoline-7-carboxylic acid. researchgate.net Other methods for creating pyrrole-fused quinolines include Lewis acid-catalyzed electrophilic cyclization and palladium-catalyzed reactions. nih.govfrontiersin.org

Thiazepino-fused systems: Thiazepine rings can be fused to the quinoline core, for example, to create substituted hexahydro nih.govguidechem.comthiazepino[2,3-h]quinoline-9-carboxylic acids. sigmaaldrich.com

Benzodiazepine-fused systems: Benzodiazepine moieties can be fused to the quinoline structure. For example, reacting 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with β-alanine can lead to the formation of a 2,8-dioxohexahydro-1H- nih.govguidechem.comdiazepino[2,3-h]quinoline-9-carboxylic acid. nih.gov Further intramolecular cyclization reactions can yield more complex tetrahydroquino[7,8-b]benzodiazepine systems. nih.gov The synthesis of 1,4-benzodiazepine-2,5-diones from amino acids has also been reported as a route to these types of fused compounds. rsc.org

The following table summarizes selected examples of fused heterocyclic systems derived from quinoline carboxylic acids:

| Fused System Type | Starting Quinolone Derivative | Reagents/Conditions | Fused Product | Reference |

| Pyrrolo[3,2-h]quinoline | 7-chloro-8-nitro-4-oxoquinoline-3-carboxylate | Deprotonated malonic esters | 2,6-Dioxotetrahydro-1H-pyrrolo[3,2-h]quinoline-7-carboxylic acid | researchgate.net |

| nih.govguidechem.comDiazepino[2,3-h]quinoline | 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | β-alanine, NaHCO₃, 50% aq. ethanol | 2,8-Dioxohexahydro-1H- nih.govguidechem.comdiazepino[2,3-h]quinoline-9-carboxylic acid | nih.gov |

| Quino[7,8-b] nih.govguidechem.combenzodiazepine | Intermediate from diazepino fusion | PPA, reflux (150-160 °C) | 1-Cyclopropyl-6-fluoro-4,12-dioxo-4,7,12,13-tetrahydro-1H-quino[7,8-b] nih.govguidechem.combenzodiazepine-3-carboxylic acid | nih.gov |

While specific examples of spirocompound synthesis starting directly from this compound are not detailed in the provided context, the synthesis of spiro-heterocycles involving a quinoline core is a known area of research. For instance, the one-step synthesis of a spiro[ nih.govguidechem.comthiazino[4,3-a]quinoline-5,5′-pyrimidine] system has been reported, indicating the possibility of forming spirocyclic structures from quinoline derivatives. tandfonline.com These complex molecules are typically characterized using a combination of spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry, along with elemental analysis to confirm their structure. researchgate.netsid.ir

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

1D NMR (¹H, ¹³C) for Proton and Carbon Framework Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 4-oxo-1H-quinoline-3,7-dicarboxylic acid is expected to show distinct signals for each of its aromatic and acidic protons. The quinoline (B57606) ring system has five protons: H-2, H-5, H-6, and H-8, in addition to the N-H proton. The two carboxylic acid groups will also produce signals. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl and carboxyl groups.

The H-2 proton is expected to appear as a singlet at a downfield position, likely in the range of δ 8.5-9.0 ppm, due to its proximity to the nitrogen atom and the C-4 carbonyl group.

The protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, and H-8) will exhibit splitting patterns based on their coupling with each other. H-5, being adjacent to the C-4 carbonyl, would likely be the most downfield of this group. H-8 is adjacent to the C-7 carboxylic acid group, and H-6 is situated between them.

The N-H proton typically appears as a broad singlet at a very downfield region, often above δ 12.0 ppm, and its position can be sensitive to solvent and concentration.

The two carboxylic acid protons are also expected to be found at very downfield shifts, typically >13.0 ppm, and may be broad.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton.

The spectrum should display ten distinct signals for the ten carbon atoms of the quinoline dicarboxylic acid core, plus the two carbons of the carboxylic acid groups.

The C-4 carbonyl carbon is expected to have a chemical shift in the range of δ 175-185 ppm.

The carbons of the two carboxylic acid groups (C-3 carboxyl and C-7 carboxyl) would appear in the δ 165-175 ppm region.

The remaining aromatic and vinyl carbons of the quinoline ring system will resonate between δ 115-150 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

2D NMR (COSY, HMQC, HMBC) for Connectivity and Through-Space Interactions

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between H-5, H-6, and H-8, confirming their positions on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would show direct one-bond correlations between protons and the carbons they are attached to. For example, the signal for H-2 would correlate with C-2, H-5 with C-5, etc.

Variable Temperature NMR and Dynamic Processes

Variable temperature (VT) NMR studies could provide insights into dynamic processes such as tautomerism and intermolecular hydrogen bonding. For this compound, the N-H and carboxylic acid protons are involved in hydrogen bonding. Changes in temperature could lead to sharpening or broadening of these signals, indicating changes in the rates of proton exchange or conformational dynamics.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of this compound (C₁₁H₇NO₅). This allows for the calculation of the elemental formula with high accuracy, confirming the molecular formula. The expected exact mass would be approximately 233.0324 g/mol .

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to provide structural details. For dicarboxylic acids, characteristic fragmentation patterns often involve the loss of water (H₂O) and carbon dioxide (CO₂).

A primary fragmentation would likely be the loss of a molecule of CO₂ (44 Da) from one of the carboxylic acid groups.

Another common fragmentation for carboxylic acids is the loss of H₂O (18 Da).

Subsequent fragmentations could involve the loss of the second carboxylic acid group, either as CO₂ or COOH.

Cleavage of the quinoline ring itself could also occur under higher energy conditions.

Predicted MS/MS Fragmentation

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these spectra would reveal distinct peaks corresponding to the vibrations of its constituent parts: the quinoline core, the ketone group, and the two carboxylic acid moieties.

The analysis of related quinoline derivatives provides a strong basis for assigning the expected vibrational frequencies. nih.govnih.gov The most prominent features in the IR spectrum would be the stretching vibrations of the various C=O and O-H bonds. The carboxylic acid groups give rise to a very broad O-H stretching band, typically in the 2500–3300 cm⁻¹ region, due to strong hydrogen bonding in the solid state. The C=O stretching vibrations from the carboxylic acid groups are expected around 1700-1725 cm⁻¹, while the ketone (C4=O) stretching vibration of the quinolone ring typically appears at a lower frequency, around 1625-1640 cm⁻¹, due to conjugation with the aromatic system. researchgate.net

The aromatic C=C and C-N stretching vibrations of the quinoline ring system would produce a series of sharp bands in the 1400–1600 cm⁻¹ region. C-H stretching vibrations from the aromatic rings would be observed above 3000 cm⁻¹. In the fingerprint region (below 1400 cm⁻¹), complex vibrations including C-O stretching, O-H bending, and various ring deformation modes would provide a unique pattern for the molecule.

Raman spectroscopy would provide complementary information. While the O-H stretching band is typically weak in Raman spectra, the symmetric C=O stretching vibrations and the aromatic ring breathing modes would be strong and easily identifiable. The combination of IR and Raman spectroscopy allows for a comprehensive identification of all key functional groups, confirming the molecular structure.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | IR |

| Aromatic C-H | C-H Stretch | 3000-3100 | IR, Raman |

| Carboxylic Acid | C=O Stretch | 1700-1725 | IR, Raman |

| Ketone (C4=O) | C=O Stretch | 1625-1640 | IR |

| Aromatic Ring | C=C/C-N Stretch | 1400-1600 | IR, Raman |

| Carboxylic Acid | C-O Stretch | 1210-1320 | IR |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Applying this technique to this compound would require the growth of a suitable single crystal. The resulting crystal structure would provide a wealth of information, including exact bond lengths, bond angles, and torsion angles.

This technique would confirm the planarity of the quinoline ring system and reveal the relative orientations of the two carboxylic acid groups. A critical aspect that would be elucidated is the intermolecular hydrogen bonding network. It is expected that the carboxylic acid groups would form strong hydrogen-bonded dimers with neighboring molecules, creating an extended supramolecular architecture. The N-H of the quinolone ring and the C4=O ketone group could also participate in hydrogen bonding, further stabilizing the crystal lattice. The analysis of co-crystal structures of similar quinoline carboxylic acids demonstrates the importance of these interactions in defining the solid-state packing. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated quinoline aromatic system. researchgate.net The core quinoline structure itself exhibits strong absorption in the UV region. nist.gov The presence of the oxo group and carboxylic acid substituents, which act as auxochromes, would likely shift these absorption bands to longer wavelengths (a bathochromic shift). Typically, quinolone derivatives show strong absorption bands in the range of 250-400 nm.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many quinoline derivatives are known to be fluorescent. nih.govmdpi.com The emission properties are highly sensitive to the molecular structure and the local environment. For this compound, excitation at a wavelength corresponding to one of its absorption maxima would likely result in fluorescence emission at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, could also be determined.

Computational Chemistry and Molecular Modeling

Computational methods provide deep theoretical insight into molecular properties, complementing and guiding experimental findings.

Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry in the gas phase. nih.govnih.gov

These calculations yield valuable information about the molecule's electronic properties. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a shift of UV-Vis absorption to longer wavelengths.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation of this compound, particularly in a solvent like water or DMSO, would reveal its dynamic behavior and conformational flexibility. While the quinoline core is rigid, the carboxylic acid groups can rotate. MD simulations would explore the preferred orientations of these groups and the stability of different conformers over time.

These simulations are also invaluable for understanding solvent effects. They can model the explicit interactions between the solute and surrounding solvent molecules, showing how solvation influences the molecule's conformation and properties. This is particularly important for understanding its behavior in biological or solution-phase applications.

A key strength of modern computational chemistry is its ability to predict spectroscopic data with considerable accuracy. DFT calculations can be used to compute harmonic vibrational frequencies, which can then be compared directly with experimental IR and Raman spectra. nih.govnih.gov Although calculated frequencies are often systematically higher than experimental ones, they can be scaled to achieve excellent agreement, aiding in the definitive assignment of complex vibrational modes.

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the UV-Vis absorption spectrum. researchgate.net By comparing the calculated spectrum (λ_max values) with the experimental one, researchers can validate the accuracy of the computational model and gain a deeper understanding of the nature of the electronic transitions (e.g., identifying them as π-π* or n-π*). This synergy between computational prediction and experimental measurement provides a robust and comprehensive characterization of the molecule.

Reaction Pathway Elucidation and Transition State Analysis

The formation of the 4-oxo-1H-quinoline core is frequently achieved through the Gould-Jacobs reaction. This thermal cyclization process involves the condensation of an aniline (B41778) derivative with a substituted malonic ester, followed by intramolecular cyclization. mdpi.com Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surface of this reaction and identifying the key intermediates and transition states.

While specific computational data for the synthesis of this compound is not extensively available in the public domain, the mechanistic insights gained from studies on related 3-carboethoxy-quinolin-4-ones provide a foundational understanding. rsc.org The Gould-Jacobs reaction is generally understood to proceed through a series of steps:

Condensation: The initial step involves the reaction of an appropriately substituted aniline with an ethoxymethylenemalonic ester derivative to form an anilinomethylenemalonate intermediate.

Cyclization: This intermediate then undergoes a thermally induced intramolecular cyclization. Computational studies on similar systems suggest that this cyclization can proceed through a concerted or a stepwise mechanism, often involving a high-energy transition state. rsc.org

Tautomerization and Aromatization: The cyclized product subsequently undergoes tautomerization and aromatization to yield the stable 4-oxo-quinoline ring system.

Transition State Analysis:

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. ucsb.edu Identifying the geometry and energy of the transition state is crucial for understanding the reaction kinetics. Computational methods like Quadratic Synchronous Transit (QST2 and QST3) are employed to locate these saddle points on the potential energy surface. youtube.comjoaquinbarroso.com

For the cyclization step in the Gould-Jacobs reaction, computational analysis would typically involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant, intermediate, and product.

Transition State Search: Using methods like QST2 or Berny optimization to locate the transition state structure connecting the reactant and the cyclized intermediate. youtube.com

Frequency Calculation: Performing a frequency calculation to verify the nature of the stationary points. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. joaquinbarroso.com

The calculated energy of the transition state relative to the reactants provides the activation energy barrier for the reaction. This information is invaluable for predicting reaction rates and understanding the influence of substituents on the reaction pathway.

Interactive Data Table: Key Computational Parameters in Reaction Pathway Analysis

| Parameter | Description | Typical Computational Method | Significance |

| ΔG‡ | Gibbs Free Energy of Activation | DFT Calculations | Determines the rate of the reaction. A lower value indicates a faster reaction. |

| Imaginary Frequency | Vibrational mode of the transition state | Frequency Analysis | Confirms the structure as a true transition state. The eigenvector of this frequency shows the atomic motions involved in crossing the energy barrier. |

| Bond Distances and Angles | Geometric parameters of the transition state | Geometry Optimization (e.g., QST2, Berny) | Provides insight into the nature of bond breaking and bond formation at the transition state. |

| Reaction Coordinate | The path of minimum energy connecting reactants and products | Intrinsic Reaction Coordinate (IRC) Calculation | Confirms that the identified transition state correctly connects the desired reactant and product. |

While the specific energetic and geometric parameters for the transition states in the synthesis of this compound require dedicated computational studies, the established methodologies provide a robust framework for such investigations. The elucidation of these reaction pathways and the characterization of their transition states are at the forefront of modern organic chemistry, enabling the rational design of more efficient and selective synthetic methodologies.

Applications in Chemical Synthesis and Materials Science Research

Building Blocks for Complex Organic Molecules

The inherent structure of 4-oxo-1H-quinoline-3,7-dicarboxylic acid serves as a foundational unit for the synthesis of more elaborate organic compounds. The quinoline (B57606) core is a prevalent motif in many biologically active molecules, and the carboxylic acid functional groups act as handles for extending the molecular framework through various organic reactions.

The 4-oxo-quinoline-3-carboxylic acid framework is a key starting point for the synthesis of fused heterocyclic systems. Through multi-step reaction sequences, the basic quinoline structure can be elaborated upon to create intricate polycyclic molecules. For instance, derivatives of 4-oxoquinoline-3-carboxylic acid have been utilized to prepare complex structures like 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids. udayton.eduresearchgate.net This involves building an imidazole (B134444) ring onto the quinoline core, demonstrating the utility of the quinoline dicarboxylic acid as a scaffold for annulation reactions.

Another example is the synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives, which are potential kinase inhibitors. udayton.edu This synthesis starts from aniline (B41778) and proceeds through a sequence that forms the quinoline ring and subsequently fuses a thiophene (B33073) ring, highlighting the role of the quinoline carboxylic acid intermediate in accessing novel heterocyclic systems. udayton.edu The classic Doebner reaction, a three-component synthesis using anilines, aldehydes, and pyruvic acid, is a fundamental method for creating quinoline-4-carboxylic acids, which can then be further modified. nih.gov The reactivity of the quinoline core and its substituents allows for the strategic construction of new rings, leading to compounds with diverse and potentially useful properties.

Dendrimers are highly branched, well-defined macromolecules, and their construction often relies on core molecules with multiple reactive sites. The two carboxylic acid groups on this compound position it as a suitable candidate for a central scaffold or a branching unit in dendritic structures. In supramolecular chemistry, non-covalent interactions are used to build large, ordered assemblies. The carboxylic acid functional groups are particularly effective in forming strong, directional hydrogen bonds and can coordinate with metal ions.

Convergent strategies in dendrimer synthesis often involve the assembly of dendritic wedges (dendrons), which have a reactive focal point, around a central core. researchgate.net A molecule like this compound, with its two carboxylic acid groups, could theoretically serve as a G0 (zeroth generation) core, allowing for the attachment of two dendrons. Furthermore, coordination chemistry, using metal-ligand interactions, is a powerful tool for creating self-assembled dendritic structures. researchgate.net The nitrogen and oxygen atoms in the quinoline dicarboxylic acid provide multiple chelation sites for metal ions, facilitating the formation of metallodendrimers or other complex supramolecular architectures.

Ligand Design and Coordination Chemistry

The structure of this compound, featuring both nitrogen and oxygen donor atoms, makes it an excellent ligand for coordinating with metal ions. The carboxylic acid groups can be deprotonated to form carboxylates, which are strong binding sites for metals, while the quinoline nitrogen can also participate in coordination. This versatility has led to its use and the use of its structural analogs in creating a variety of coordination compounds with interesting properties and applications.

Metal-Organic Frameworks (MOFs), or coordination polymers, are crystalline materials constructed from metal ions or clusters linked together by organic ligands. guidechem.com The choice of the organic linker is crucial in determining the structure, topology, and properties of the resulting MOF. N-heterocyclic polycarboxylic acids, such as quinoline dicarboxylic acids, are particularly effective as linkers due to their rigidity and defined coordination vectors. rsc.org

Research has shown that related ligands, like quinoline-2,4-dicarboxylic acid and pyridine-3,5-dicarboxylic acid, can form diverse and novel coordination polymers with various metal ions including lanthanides, cadmium, zinc, and manganese. rsc.orgwikipedia.org These linkers can bridge multiple metal centers to form one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. wikipedia.org The specific structure obtained often depends on factors like the metal ion's coordination preference and the reaction conditions. For example, lanthanide complexes with quinoline-2,4-dicarboxylate have been shown to form various 3D coordination polymers, demonstrating the ligand's ability to create robust, extended networks. rsc.org The bifunctional nature of this compound makes it an ideal candidate for similar applications, with the potential to create novel MOFs with unique porous or functional properties.

| Ligand | Metal Ion(s) | Dimensionality | Structural Features | Reference |

|---|---|---|---|---|

| Pyridine-3,5-dicarboxylic acid | Cd2+, Zn2+, Co2+, Cu2+ | 0D, 2D, 3D | Structural diversity achieved using template molecules, with some displaying new topological types. | wikipedia.org |

| Quinoline-2,4-dicarboxylate | Nd(III), Eu(III), Tb(III), Er(III) | 3D | Ligand acts as a bridging or bridging-chelating block, binding two to five metal centers. | rsc.org |

| Quinoline-2,3-dicarboxylic acid | Mn(II), Co(II) | 1D | Chain-like structures linked by π–π stacking to form a 3D supramolecular architecture. |

Metal complexes derived from quinoline-based ligands have shown significant promise in catalysis. The electronic properties and geometry of the metal center can be fine-tuned by the ligand, leading to active and selective catalysts for various organic transformations.

Complexes of quinoline carboxylic acids have been explored as catalysts. For example, manganese(II) and cobalt(II) complexes based on quinoline-2,3-dicarboxylic acid have been shown to act as electrocatalysts that can increase the rate of degradation of methyl orange dye. This activity is linked to their ability to catalyze the hydrogen evolution reaction from water. Furthermore, the broader class of quinoline derivatives is known to be important in catalysis; for instance, quinoline itself is used as a catalyst poison for Lindlar's catalyst (palladium on barium sulfate), which selectively hydrogenates alkynes to alkenes without over-reducing them to alkanes. This demonstrates the ability of the quinoline scaffold to modulate the reactivity of a metal's active site. The incorporation of a this compound ligand into a metal complex could yield catalysts with unique activities, potentially within porous MOF structures that offer shape and size selectivity. guidechem.com

The coordination of this compound with metal ions, particularly lanthanides and certain transition metals, can lead to the formation of chelates with interesting electronic and optical properties, such as luminescence. The organic ligand can act as an "antenna," absorbing light energy and transferring it to the metal ion, which then emits light at its characteristic wavelength. This antenna effect is a key principle in designing luminescent materials.

Studies on related quinoline-dicarboxylate ligands have demonstrated this phenomenon. Lanthanide complexes with quinoline-2,4-dicarboxylate, for example, show characteristic emission properties. rsc.org Europium (Eu) complexes exhibit emission in the visible range, while Neodymium (Nd) and Erbium (Er) complexes emit in the near-infrared (NIR) range. rsc.org The luminescence properties, including quantum yield and lifetime, are closely tied to the specific crystal structure of the complex. Similarly, metal-organic frameworks constructed from other dicarboxylic acids have been shown to exhibit guest-responsive photoluminescence, where the emission changes upon the inclusion of different solvent molecules into the framework's pores. These findings suggest that chelates and coordination polymers of this compound are promising candidates for the development of new sensors, optical materials, and luminescent probes.

| Lanthanide Ion | Emission Range | Key Feature |

|---|---|---|

| Europium (Eu) | Visible (VIS) | Shows characteristic red emission upon excitation of the ligand. |

| Neodymium (Nd) | Near-Infrared (NIR) | Ligand sensitizes NIR emission from the metal ion. |

| Erbium (Er) | Near-Infrared (NIR) | Ligand sensitizes NIR emission from the metal ion. |

| Terbium (Tb) | - | Luminescence was quenched in the studied complexes. |

Role in Analytical Chemistry Research

The application of this compound in analytical chemistry is an area with potential for future exploration. The quinoline moiety is known to exhibit fluorescence, a property that is often exploited in the development of chemical sensors.

Reagents for Specific Chemical Detection and Quantification

While direct studies employing this compound as a reagent for specific chemical detection and quantification are not prominent in the available literature, the structural motifs present in the molecule suggest its potential in this field. The carboxylic acid groups can act as binding sites for metal ions, and the quinoline core can serve as a fluorogenic or chromogenic signaling unit. Derivatization of the carboxylic acid groups could lead to the development of selective chelators for specific analytes, with the resulting complex formation being monitored by spectroscopic techniques.

Environmental Research Applications (e.g., studies on chemical persistence and degradation pathways)

The environmental fate of quinoline derivatives is a subject of research interest. ontosight.ai Understanding the persistence and degradation pathways of compounds like this compound is crucial for assessing their environmental impact.

Studies on related quinoline carboxylic acids indicate that these compounds can be subject to microbial degradation. The specific degradation pathways are dependent on the microbial consortia and environmental conditions. Research in this area would likely involve identifying the intermediate products of degradation and elucidating the enzymatic processes involved. However, specific studies on the chemical persistence and degradation of this compound are not widely reported.

Amylolytic Agents and Related Enzyme Interactions (non-biological mechanism studies)

There is currently a lack of specific research in the public domain detailing the interaction of this compound with amylolytic enzymes or its role as an amylolytic agent through non-biological mechanisms. This area remains open for future scientific investigation to determine if the compound exhibits any inhibitory or interactive properties with carbohydrate-processing enzymes.

Structure Reactivity and Structure Property Relationship Studies Non Biological Context

Influence of Substituents on Acidity and Basicity of Heterocyclic Nitrogen and Carboxylic Acids

The chemical reactivity of 4-oxo-1H-quinoline-3,7-dicarboxylic acid is significantly influenced by the electronic properties of substituents on the quinoline (B57606) core. These substituents can alter the acidity of the two carboxylic acid groups and the basicity of the heterocyclic nitrogen through inductive and resonance effects.

Acidity of Carboxylic Acids: The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. youtube.com Electron-withdrawing groups (EWGs) attached to the quinoline ring increase the acidity of the carboxylic groups. youtube.comlibretexts.org By pulling electron density away from the carboxylate, EWGs delocalize and stabilize the negative charge, which drives the dissociation equilibrium and results in a lower pKₐ value (stronger acid). libretexts.orglibretexts.org The strength of this effect depends on the nature of the substituent and its position relative to the carboxylic acid. openstax.org For instance, powerful EWGs like nitro (-NO₂) or trifluoromethyl (-CF₃) have a more pronounced acid-strengthening effect than halogens (-F, -Cl). askfilo.com

Conversely, electron-donating groups (EDGs) such as alkyl (-R) or methoxy (B1213986) (-OCH₃) groups decrease acidity. libretexts.orgopenstax.org These groups push electron density toward the carboxylate anion, intensifying the negative charge and destabilizing it, thus making the corresponding carboxylic acid weaker (higher pKₐ). libretexts.org

For this compound, there are two pKₐ values. The first dissociation is easier than the second because removing the second proton results in a dianion where electrostatic repulsion makes the process less favorable. openstax.org A substituent's effect will be more pronounced on the closer carboxylic acid group due to the distance-dependent nature of the inductive effect. openstax.org

Table 1: Predicted Influence of Substituents on the Acidity of Carboxylic Groups in this compound

| Substituent Group | Electronic Effect | Effect on Carboxylate Anion Stability | Predicted Impact on Acidity (pKₐ) |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Electron-Withdrawing | Increases stability | Decreases pKₐ (Stronger Acid) |

| Cyano (-CN) | Strongly Electron-Withdrawing | Increases stability | Decreases pKₐ (Stronger Acid) |

| Halogens (-F, -Cl) | Moderately Electron-Withdrawing | Increases stability | Decreases pKₐ (Stronger Acid) |

| Alkyl (-CH₃) | Electron-Donating | Decreases stability | Increases pKₐ (Weaker Acid) |

| Methoxy (-OCH₃) | Electron-Donating (Resonance) / Electron-Withdrawing (Inductive) | Decreases stability (net effect) | Increases pKₐ (Weaker Acid) |

Basicity of Heterocyclic Nitrogen: The basicity of the quinoline nitrogen (N1) is also subject to substituent effects. In this case, the nitrogen acts as a Lewis base, donating its lone pair of electrons. EWGs on the ring withdraw electron density, making the lone pair less available for protonation and thus decreasing the basicity of the nitrogen. EDGs have the opposite effect, increasing electron density on the nitrogen and enhancing its basicity.

However, the basicity of the carboxylic acid's carbonyl oxygen must also be considered. Theoretical studies on substituted benzoic acids show that the protonated form is influenced by both inductive effects and resonance. rsc.org The inductive effect of the hydroxyl group in the cation is a deciding factor in the lowered basicity of carboxylic acids compared to ketones. rsc.org In the case of this compound, the situation is complex due to the presence of multiple potential protonation sites.

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional structure and conformational preferences of this compound are dominated by a significant intramolecular hydrogen bond. Quantum-chemical simulations and crystal structure analyses of related quinolone carboxylic acid derivatives consistently show the formation of a strong O-H···O hydrogen bond between the hydroxyl group of the C3-carboxylic acid and the adjacent C4-oxo group. researchgate.netmdpi.com

In the solid state, derivatives of this core structure also participate in intermolecular hydrogen bonding. nih.gov For example, crystal packing can be dictated by hydrogen bonds forming between the carboxylic acid group of one molecule and the quinolone carbonyl group of another, leading to the formation of extended chains or networks. nih.gov These intermolecular forces, along with π-π stacking interactions between the planar quinoline ring systems, are crucial in determining the crystal lattice structure. nih.gov

Table 2: Key Interactions in 4-oxo-quinoline-3-carboxylic Acid Derivatives

| Interaction Type | Participating Groups | Description | Structural Consequence |

|---|---|---|---|

| Intramolecular Hydrogen Bond | C3-COOH and C4=O | A strong hydrogen bond forms between the carboxylic acid proton and the ketone oxygen. mdpi.com | Forms a stable, planar six-membered quasi-ring; increases structural rigidity. mdpi.com |

| Intermolecular Hydrogen Bond | Carboxylic acid groups and quinolone carbonyl groups between molecules. nih.gov | Molecules link together in the solid state. nih.gov | Formation of chains and complex crystal lattice structures. nih.gov |

| π-π Stacking | Planar quinoline ring systems of adjacent molecules. nih.gov | Aromatic rings stack on top of each other. | Contributes to crystal packing stability. nih.gov |

Modulating Photophysical Properties through Structural Modifications

The 1H-pyrazolo[3,4-b]quinoline system, a related heterocyclic core, is known to exhibit intense fluorescence, a property that often extends to quinoline derivatives in general. nih.govmdpi.com The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime, of this compound can be systematically tuned through structural modifications.

The electronic properties of the quinoline core make it a valuable building block for fluorescent materials. mdpi.com The inherent fluorescence can be modulated by introducing various substituents onto the aromatic ring. Attaching EWGs or EDGs can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission spectra.

For instance, extending the π-conjugated system by adding further aromatic rings or introducing substituents that can participate in charge transfer processes can lead to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. researchgate.net The photophysical behavior of pyrazoloquinoline and pyrazoloquinoxaline derivatives has been shown to differ based on their molecular structure, with variations in the energy gap between excited states influencing processes like intersystem crossing. researchgate.net This suggests that even subtle changes, such as modifying the heterocyclic core or the nature and position of substituents, can have a significant impact on whether a molecule is fluorescent or phosphorescent.

Table 3: Predicted Effects of Structural Modifications on Photophysical Properties

| Structural Modification | Mechanism | Predicted Effect on Absorption/Emission |

|---|---|---|

| Addition of Electron-Donating Groups (e.g., -NH₂) | Increases HOMO energy level | Red-shift (longer wavelength) |

| Addition of Electron-Withdrawing Groups (e.g., -NO₂) | Decreases LUMO energy level | Red-shift (longer wavelength), potential quenching |

| Extension of π-Conjugation (e.g., adding phenyl rings) | Decreases HOMO-LUMO gap | Significant red-shift, increased molar absorptivity |

| Introduction of Heavy Atoms (e.g., Br, I) | Enhances spin-orbit coupling | May decrease fluorescence and promote phosphorescence |

| Increasing Structural Rigidity | Reduces non-radiative decay from vibrational relaxation | Increases fluorescence quantum yield |

Design Principles for Enhancing Chemical Specificity and Efficiency

The structural features of this compound make it a versatile scaffold for the design of molecules with high chemical specificity, for example, as ligands for metal ion coordination or as building blocks for functional materials. The efficiency of these applications can be enhanced through rational design based on key chemical principles.

Pre-organization and Rigidity: The intramolecular hydrogen bond between the C3-carboxylic acid and the C4-oxo group pre-organizes the molecule into a rigid conformation. mdpi.comucsf.edu This rigidity is a crucial design principle as it reduces the entropic penalty upon binding to a target (e.g., a metal ion), leading to more stable complexes. Further enhancing rigidity by incorporating the scaffold into larger, more constrained architectures can improve binding affinity and selectivity.

Strategic Placement of Functional Groups: The two carboxylic acid groups are excellent metal-chelating sites. Their relative positions allow for the formation of stable bidentate or bridging complexes with a wide range of metal ions. The specificity for a particular metal can be fine-tuned by modifying the "bite angle" and electronic environment through substituents on the quinoline ring. For instance, introducing soft donor atoms (like sulfur) could enhance selectivity for soft metals, while hard oxygen donors favor hard metals.

Control of Intermolecular Interactions: The design of derivatives can control how molecules self-assemble in the solid state or in solution. By replacing flexible substituents with planar aromatic groups, one can promote π-π stacking interactions, which can be exploited in the design of organic semiconductors or liquid crystals. nih.gov Conversely, introducing bulky groups can disrupt stacking to improve solubility or control crystal packing.

Tunable Electronic Properties: As discussed, substituents can modulate the electron density across the quinoline system. This principle is vital for designing sensors. For example, a molecule's fluorescence might be quenched upon binding a specific metal ion. By placing appropriate substituents, the sensitivity and selectivity of this quenching effect can be maximized for a target analyte. The synthesis of derivatives often employs versatile intermediates that allow for late-stage functionalization, enabling the creation of a library of compounds with diverse properties from a common precursor. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Highly Efficient Synthetic Methodologies

The classical syntheses of quinoline (B57606) cores, such as the Pfitzinger and Gould-Jacobs reactions, have been foundational. nih.govacs.org However, the future of synthesizing 4-oxo-1H-quinoline-3,7-dicarboxylic acid and its derivatives lies in developing more efficient, environmentally friendly, and versatile methodologies.

Current research emphasizes metal-catalyzed and metal-free approaches, microwave-assisted reactions, and one-pot syntheses to improve yields and reduce reaction times. rsc.orgnih.govresearchgate.net For instance, methods using copper or palladium catalysts have been developed for constructing the quinolone scaffold. researchgate.netresearchgate.net A significant area for future work involves adapting these modern techniques specifically for di-functionalized quinolones like the title compound, which can present challenges in selectivity and reactivity.

Future synthetic goals include:

Green Synthesis: Utilizing water as a solvent or employing solvent-free conditions to create more sustainable synthetic pathways. nih.govresearchgate.net

Flow Chemistry: Implementing continuous flow reactors for safer, more scalable, and highly controlled production of quinolone derivatives.

Catalytic C-H Activation: Directly introducing functional groups onto the quinoline core without pre-functionalized starting materials, offering a more atom-economical approach. rsc.org

| Synthetic Strategy | Description | Potential Advantage for this compound |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions, often leading to shorter reaction times and improved yields. nih.govresearchgate.net | Faster synthesis of the core structure and subsequent derivatives. |

| Tandem/Cascade Reactions | Combines multiple reaction steps into a single operation without isolating intermediates, improving efficiency. researchgate.netresearchgate.net | Streamlined construction of complex derivatives from simple precursors. |

| Palladium-Catalyzed Reactions | Employs palladium catalysts for cross-coupling reactions to form C-C or C-N bonds, allowing for diverse functionalization. nih.govresearchgate.net | Precise modification at specific positions of the dicarboxylic acid scaffold. |

Exploration of Advanced Functionalization Strategies for Unique Chemical Entities

The two carboxylic acid groups on this compound are prime handles for chemical modification. Advanced functionalization strategies will be crucial for creating novel molecules with tailored properties. The quinolone scaffold can be chemically modified at multiple positions, including N-1, C-2, and the aromatic ring, to enhance its physical, chemical, and pharmacokinetic properties. rsc.org

Future research will likely focus on: